![molecular formula C19H22N2O3 B5862826 N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential use as an anti-inflammatory and anti-cancer agent. BAY 11-7082 is synthesized through a multi-step process and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BAY 11-7082 involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. BAY 11-7082 inhibits the activity of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, where it would normally activate the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in the recruitment of inflammatory cells. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. Additionally, BAY 11-7082 has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BAY 11-7082 is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in inflammation and cancer. However, one limitation of BAY 11-7082 is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, BAY 11-7082 has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research involving BAY 11-7082. One area of research is the development of more soluble analogs of BAY 11-7082 that can be used in a wider range of experimental settings. Another area of research is the investigation of the potential therapeutic applications of BAY 11-7082 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BAY 11-7082 and its potential role in the regulation of inflammation and cancer.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves a multi-step process that begins with the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with 2-aminobenzamide to form N-(4-ethoxybenzoyl)-2-aminobenzamide. This compound is then reacted with butyryl chloride to form N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide, or BAY 11-7082. The overall yield of this process is approximately 10%.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. BAY 11-7082 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BAY 11-7082 has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-7-18(22)20-16-8-5-6-9-17(16)21-19(23)14-10-12-15(13-11-14)24-4-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIICOXJXLOXIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

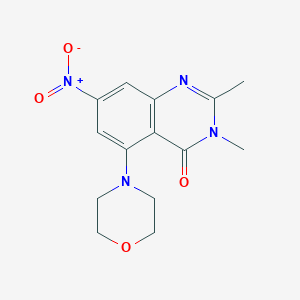
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5862754.png)
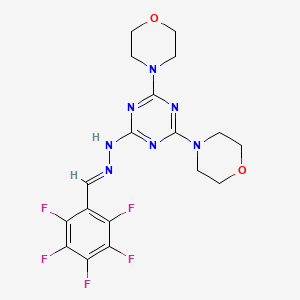
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)

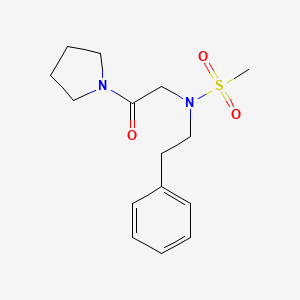

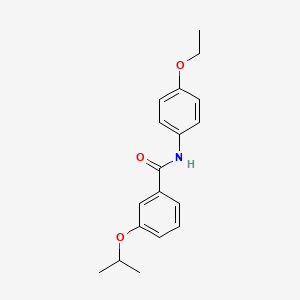


![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
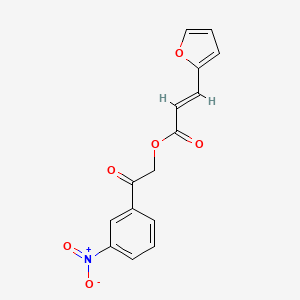
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)
